1,2-Bis(diphenylphosphino)ethane

説明

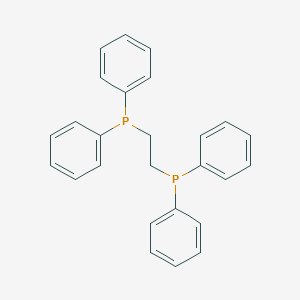

Structure

3D Structure

特性

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMZQPDHXULLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061858 | |

| Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystals; [Acros Organics MSDS] | |

| Record name | Bis(1,2-diphenylphosphino)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1663-45-2 | |

| Record name | 1,2-Bis(diphenylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(diphenylphosphine)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(diphenylphosphino)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2-diphenylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL33QE52I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 1,2-Bis(diphenylphosphino)ethane (dppe)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 1,2-bis(diphenylphosphino)ethane, commonly known as dppe. This bidentate phosphine (B1218219) ligand is a cornerstone in coordination chemistry and plays a pivotal role as a ligand in various transition-metal catalyzed reactions, which are of significant interest in pharmaceutical synthesis and other areas of chemical research.[1][2][3]

Introduction

This compound (dppe) is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[4] It functions as a chelating ligand, forming a stable five-membered ring with metal centers.[3] This chelate effect provides a significant entropic advantage over monodentate ligands, leading to the formation of stable transition-metal complexes.[3][5] These complexes are widely utilized as catalysts in a variety of organic transformations, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions, which are fundamental in the construction of complex molecular architectures found in many drug candidates.[1]

Synthesis of this compound

The most prevalent and well-established method for the synthesis of dppe involves the reaction of sodium diphenylphosphide (NaPPh₂) with 1,2-dichloroethane (B1671644).[4][6] The sodium diphenylphosphide is typically prepared in situ from the reaction of triphenylphosphine (B44618) with sodium metal in liquid ammonia (B1221849).[6][7]

Experimental Protocol: Synthesis of dppe

This protocol is a compilation of established procedures and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the reagents.

Materials and Reagents:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Sodium metal (Na)

-

1,2-Dichloroethane (ClCH₂CH₂Cl)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Methanol

-

Deionized water

-

Dry ice/acetone bath

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂):

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 300 mL of ammonia at -78 °C (dry ice/acetone bath).

-

Carefully add 5.15 g (0.224 mol) of sodium metal in small pieces to the liquid ammonia. The solution will turn a deep blue color.

-

To this solution, slowly add 32.7 g (0.125 mol) of triphenylphosphine over a period of 10 minutes. The solution will change color to orange, indicating the formation of sodium diphenylphosphide.[7]

-

Allow the reaction to stir for one hour at -78 °C.

-

-

Formation of dppe:

-

To the orange solution of sodium diphenylphosphide, add a solution of 10 mL (0.12 mol) of 1,2-dichloroethane in 20 mL of anhydrous diethyl ether. The orange color will gradually fade, and a white precipitate of sodium chloride will form.[7]

-

Allow the reaction mixture to slowly warm to room temperature, which will cause the liquid ammonia to evaporate. This should be done in a well-ventilated fume hood.

-

-

Work-up and Isolation:

-

After the ammonia has completely evaporated, a solid residue will remain.

-

To this residue, add approximately 1 liter of deionized water to dissolve the sodium chloride.

-

Collect the crude dppe as a white solid by vacuum filtration.

-

Wash the solid with 200 mL of methanol.[7]

-

Dry the crude product under vacuum.

-

Synthesis Workflow

Purification of this compound

The primary method for purifying crude dppe is recrystallization. This technique effectively removes unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization of dppe

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For dppe, hot 1-propanol has been reported to be an effective solvent.[7]

Procedure:

-

Dissolution:

-

Place the crude dppe solid in an Erlenmeyer flask.

-

Add a minimal amount of hot 1-propanol and bring the mixture to a gentle boil while stirring.

-

Continue adding small portions of hot 1-propanol until the dppe is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

-

-

Crystallization:

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

-

After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Collection and Drying:

-

Collect the purified dppe crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold 1-propanol to remove any remaining impurities from the mother liquor.

-

Dry the purified crystals under vacuum to remove all traces of the solvent. The purified product should be stored in a vacuum desiccator.[7]

-

One or two recrystallizations may be necessary to obtain a highly pure product.[7]

-

Purification Workflow

Data Presentation

Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White solid | [4] |

| Molecular Formula | C₂₆H₂₄P₂ | [4] |

| Molar Mass | 398.42 g/mol | [4] |

| Melting Point | 140-142 °C | [4] |

| ¹H NMR (CDCl₃) | δ 2.1 ppm (t, -CH₂-), δ 7.2 ppm (m, -C₆H₅) | [7] |

| ³¹P NMR | Conforms to structure | [10] |

Synthesis and Purification Data

| Parameter | Value | Reference |

| Typical Yield | 18.4 g (74%) | [7] |

| Purity (by HPLC) | 99% | [10] |

| Recrystallization Solvent | 1-Propanol | [7] |

Role in Coordination Chemistry

As a chelating ligand, dppe is fundamental in the formation of stable coordination complexes with a variety of transition metals, such as palladium, nickel, and iridium.[11] These complexes are often the active catalysts in important chemical transformations.

Conclusion

The synthesis and purification of this compound is a well-established and reproducible process that is crucial for obtaining this versatile ligand in high purity. For researchers in drug development and other scientific fields, a thorough understanding of these procedures is essential for the successful application of dppe in transition-metal catalysis and the synthesis of complex molecules. The protocols and data presented in this guide offer a comprehensive resource for the laboratory preparation of dppe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1663-45-2: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. This compound [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mt.com [mt.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. This compound | Diphos | C26H24P2 - Ereztech [ereztech.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,2-Bis(diphenylphosphino)ethane (dppe) for Researchers and Drug Development Professionals

An Overview of a Versatile Bidentate Ligand in Coordination Chemistry and Catalysis

1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a cornerstone organophosphorus compound in the fields of coordination chemistry and homogeneous catalysis. Its utility is rooted in its robust ability to act as a bidentate chelating ligand, forming stable complexes with a wide array of transition metals. This guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of dppe, alongside detailed experimental protocols for its synthesis and the preparation of its common metal complexes.

Core Properties and Structure

Dppe is a white, crystalline solid that is soluble in many organic solvents.[1][2] Its structure features two diphenylphosphino groups linked by an ethylene (B1197577) bridge, which allows it to coordinate to a metal center in a chelating fashion, forming a stable five-membered ring.[3] This chelation effect imparts significant stability to the resulting metal complexes, a key factor in their widespread use in catalysis.[2]

Molecular Structure of dppe

The fundamental structure of the dppe ligand is depicted below.

Caption: Ball-and-stick representation of the dppe ligand.

Quantitative Data Summary

The following tables summarize key quantitative properties of the dppe ligand and a representative metal complex.

| Physical and Chemical Properties of dppe | |

| Property | Value |

| IUPAC Name | (Ethane-1,2-diyl)bis(diphenylphosphane)[2] |

| Molecular Formula | C₂₆H₂₄P₂[2] |

| Molar Mass | 398.42 g/mol [2] |

| Appearance | White to off-white crystalline solid[1][2] |

| Melting Point | 140-142 °C[2] |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane.[3] Insoluble in water.[3] |

| Natural Bite Angle | 86° |

| Spectroscopic Data of dppe | |

| Technique | Observed Values |

| ³¹P NMR (CDCl₃) | δ -12.9 ppm (uncoordinated) |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 20H, Phenyl), 2.1-2.3 (m, 4H, Ethylene) |

| FT-IR (KBr) | Major peaks associated with P-Ph and C-H vibrations. |

| Structural Data of dppe in a Ni(dppe)Cl₂ Complex | |

| Parameter | Value |

| Ni-P bond length | 2.141(1) Å, 2.156(1) Å[4] |

| P-C (ethylene) bond length | ~1.83 Å |

| C-C (ethylene) bond length | ~1.54 Å |

| P-Ni-P bond angle | ~86° |

| Cl-Ni-Cl bond angle | ~96° |

Experimental Protocols

Detailed methodologies for the synthesis of dppe and a representative metal complex, Ni(dppe)Cl₂, are provided below.

Synthesis of this compound (dppe)

This procedure is adapted from the alkylation of sodium diphenylphosphide.[5][6]

Materials:

-

Triphenylphosphine (B44618) (P(C₆H₅)₃)

-

Sodium metal (Na)

-

1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 250 mL).

-

Carefully add sodium metal in small pieces to the liquid ammonia until a persistent blue color is obtained.

-

Slowly add triphenylphosphine to the sodium-ammonia solution. The solution will turn a deep red-orange color, indicating the formation of sodium diphenylphosphide (NaP(C₆H₅)₂).

-

To this solution, add 1,2-dichloroethane dropwise. The color of the solution will fade.

-

After the addition is complete, cautiously add ammonium chloride to quench any unreacted sodium amide.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

To the remaining residue, add water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dppe ligand.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure, white crystals of dppe.

Synthesis of Dichloro[this compound]nickel(II) ([Ni(dppe)Cl₂])

This protocol describes the direct reaction of a nickel(II) salt with the dppe ligand.[1][7]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (dppe)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

Dissolve nickel(II) chloride hexahydrate in methanol.

-

In a separate flask, dissolve the dppe ligand in dichloromethane.

-

Add the dppe solution to the nickel chloride solution with stirring. An immediate color change to red should be observed.

-

Stir the reaction mixture at room temperature for one hour.

-

Reduce the solvent volume in vacuo.

-

Induce crystallization by the slow addition of hexane.

-

Collect the resulting red crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis workflow and a common reaction pathway involving dppe.

Caption: Experimental workflow for the synthesis and characterization of the dppe ligand.

Caption: A logical diagram illustrating the formation of a metal-dppe complex and its subsequent use in catalysis.

Applications in Research and Drug Development

The primary application of dppe lies in its use as a ligand in homogeneous catalysis.[5] Dppe-metal complexes are effective catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and hydroformylations.[3] The stability and well-defined geometry of these complexes allow for high selectivity and efficiency in these reactions.

In the context of drug development, chiral derivatives of dppe are of particular importance for asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceutical compounds.[5] Furthermore, certain metal complexes incorporating dppe and its analogs have been investigated for their potential as therapeutic agents, although this remains a less common application.[8] The continued development of novel dppe-based catalytic systems is a vibrant area of research with significant implications for the efficient synthesis of complex molecules relevant to the pharmaceutical industry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Solved DPPE (bis(diphenylphosphino)ethane):can you help me | Chegg.com [chegg.com]

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(diphenylphosphino)ethane (CAS 1663-45-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is an organophosphorus compound with the CAS number 1663-45-2. It is a chelating ligand widely utilized in coordination chemistry and catalysis.[1] Its chemical structure features two diphenylphosphino groups linked by an ethane (B1197151) backbone, which allows it to bind to a single metal center in a bidentate fashion. This technical guide provides a comprehensive overview of the chemical and physical properties of dppe, along with standardized experimental protocols for their determination and a logical workflow for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthesis, and safety considerations.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄P₂ | [2] |

| Molecular Weight | 398.42 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or crystals | [2][4][5] |

| Melting Point | 137-142 °C (lit.) | [2][4] |

| Boiling Point | 514.8 ± 33.0 °C (Predicted) | [2] |

| Solubility | Soluble in acetone, methanol, alcoholic hydrochloric acid, dichloromethane, and toluene. | [1][2][4] |

| Stability | Stable under normal conditions. May be air-sensitive. | [2][4] |

Table 2: Calculated Properties and Identifiers

| Property | Value | Reference |

| logPoct/wat (Octanol/Water Partition Coefficient) | 5.252 (Calculated) | [6] |

| log10WS (Water Solubility in mol/L) | -16.37 (Calculated) | [6] |

| McGowan's Characteristic Volume (McVol) | 323.080 ml/mol (Calculated) | [6] |

| InChI | InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | [2] |

| InChIKey | QFMZQPDHXULLKC-UHFFFAOYSA-N | [2] |

| SMILES | c1ccc(P(CCP(c2ccccc2)c2ccccc2)c2ccccc2)cc1 | [6] |

| BRN | 761261 | [2][4] |

Table 3: Safety and Hazard Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] |

| H335 | May cause respiratory irritation. | [2][3] |

| Incompatible Materials | Strong oxidizing agents. | [2][5] |

| Precautions | Avoid dust formation. Exposure to air. Handle under an inert atmosphere. | [2][5] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are crucial for reproducible research. The following sections outline standard experimental protocols for characterizing this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid dppe transitions to a liquid.

Methodology:

-

A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

¹H NMR Spectroscopy:

-

A 5-10 mg sample of dppe is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

-

Expected signals would include multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the phenyl protons and a multiplet in the aliphatic region (around 2.0-2.5 ppm) for the ethylene (B1197577) bridge protons.

-

-

³¹P NMR Spectroscopy:

-

A similar sample preparation is followed as for ¹H NMR.

-

The ³¹P NMR spectrum is acquired.

-

A single peak is expected, with its chemical shift being characteristic of the phosphorus environment in dppe.

-

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

-

A small amount of dppe is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a Nujol mull or as a solution in a suitable solvent.

-

The sample is placed in an FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the P-C bonds, C-H bonds (aromatic and aliphatic), and the phenyl groups should be identified.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

A dilute solution of dppe in a suitable volatile solvent is prepared.

-

The sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrum is recorded, and the molecular ion peak (M⁺) corresponding to the molecular weight of dppe is identified. The fragmentation pattern can provide further structural information.

Logical and Experimental Workflows

The characterization of this compound follows a logical progression from basic physical property determination to detailed structural elucidation.

Experimental Workflow for Characterization of this compound

The following diagram illustrates a standard workflow for the complete characterization of a synthesized or procured sample of dppe.

This workflow ensures a thorough and systematic characterization of this compound, confirming its identity, purity, and structural integrity before its use in further research and development applications.

References

- 1. CAS 1663-45-2: this compound [cymitquimica.com]

- 2. This compound | 1663-45-2 [chemicalbook.com]

- 3. This compound | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. fishersci.fr [fishersci.fr]

- 6. Phosphine, 1,2-ethanediylbis[diphenyl- (CAS 1663-45-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Solubility of 1,2-Bis(diphenylphosphino)ethane (dppe) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a prominent organophosphorus compound with the formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[1] As a chelating bidentate phosphine (B1218219) ligand, dppe is a cornerstone in coordination chemistry and homogeneous catalysis.[2][3] Its ability to form stable five-membered rings with transition metals enhances the stability and selectivity of metal complexes, making it invaluable in catalytic processes such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as hydrogenations and carbonylations.[2] The solubility of dppe in various organic solvents is a critical parameter for its application in synthesis, catalysis, and purification. This guide provides a comprehensive overview of the known solubility characteristics of dppe, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Qualitative Solubility of dppe

Dppe is a white to off-white crystalline solid that is generally soluble in a range of common organic solvents and insoluble in water.[1][2] Its solubility is attributed to the nonpolar nature of the phenyl and ethylene (B1197577) groups. The air-sensitivity of dppe in solution, which can lead to oxidation to the corresponding phosphine oxide, necessitates handling under an inert atmosphere (e.g., nitrogen or argon) for many applications.[2][4]

The following table summarizes the qualitative solubility of dppe in various organic solvents based on available chemical data sources.

Table 1: Qualitative Solubility of this compound (dppe)

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [4][5][6][7] |

| Chloroform (CHCl₃) | Soluble | [2] |

| Dichloromethane (CH₂Cl₂) | Soluble | [2][8] |

| Diethyl Ether (Et₂O) | Soluble | [2] |

| Methanol | Soluble | [4][5][6][7] |

| Alcoholic Hydrochloric Acid | Soluble | [4][5][6][7] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Toluene | Soluble | [8][9] |

| Water | Insoluble | [2] |

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for dppe (e.g., in g/100 mL or mol/L at a given temperature) is not extensively reported in publicly available literature or safety data sheets.[10][11] However, studies on derivatives of dppe provide insight into how structural modifications affect solubility and how such data is experimentally determined and presented.

For instance, a study on highly fluorous derivatives of dppe quantified their solubility in various solvents using gravimetric methods. This data is crucial for applications requiring specific solvent systems, such as fluorous phase extraction.[12] The table below presents data from this study as an example of quantitative solubility analysis for dppe analogues.

Table 2: Example Quantitative Solubility of Fluorous dppe Derivatives at 25 °C[12]

| Compound | Solvent | Solubility (g/L) |

| 4a (shorter fluorotail) | THF | >200 |

| Toluene | 160 | |

| Perfluoromethylcyclohexane (PFMCH) | 10 | |

| 4b (8 fluorotails) | THF | 100 |

| Toluene | 10 | |

| Perfluoromethylcyclohexane (PFMCH) | Miscible | |

| 4c (12 fluorotails) | THF | 10 |

| Toluene | 2 | |

| Perfluoromethylcyclohexane (PFMCH) | Miscible | |

| 4d (longer fluorotail) | THF | <1 |

| Toluene | <1 | |

| Perfluoromethylcyclohexane (PFMCH) | 1 |

Data extracted from a study on highly fluorous derivatives of this compound.[12]

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of a crystalline solid like dppe in an organic solvent. The method described is a gravimetric approach, which is a reliable technique for obtaining precise quantitative solubility data.[12]

Protocol: Gravimetric Determination of Solubility

Objective: To determine the solubility of dppe in a specific organic solvent at a constant temperature.

Materials:

-

This compound (dppe), crystalline solid

-

Anhydrous organic solvent of interest (e.g., THF, Toluene)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, screw-cap vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass sample vials

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (pipettes, syringes)

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of dppe solid to a screw-cap vial containing a magnetic stir bar. An "excess" amount ensures that undissolved solid remains after equilibrium is reached. b. Add a precisely measured volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). e. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Sample Collection and Filtration: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2-4 hours while maintaining the constant temperature. b. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant liquid using a syringe, avoiding any solid particles. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the solution through the filter into a pre-weighed (tared) glass sample vial. This step removes any fine, suspended solid particles.

-

Solvent Evaporation and Mass Determination: a. Place the sample vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until the solvent has completely evaporated. b. Once the vial contains only the dry, solid residue of the dissolved dppe, allow it to cool to room temperature in a desiccator. c. Weigh the vial containing the dry residue on the analytical balance. d. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Subtract the initial tare weight of the vial from the final constant weight to determine the mass of the dissolved dppe. b. Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dppe (g) / Volume of solvent sample taken (L)

-

Replicates and Reporting: a. Perform the experiment in triplicate to ensure the precision and accuracy of the results. b. Report the average solubility value along with the standard deviation and the specific temperature at which the measurement was conducted.

Visualized Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of dppe solubility as described in the protocol above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [Dppe] [commonorganicchemistry.com]

- 4. This compound CAS#: 1663-45-2 [m.chemicalbook.com]

- 5. This compound | 1663-45-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. wasteless.bio [wasteless.bio]

- 8. CAS 1663-45-2: this compound [cymitquimica.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

The Coordination Chemistry of Bidentate Phosphine Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, coordination behavior, and catalytic applications of bidentate phosphine (B1218219) ligands, tailored for researchers, scientists, and drug development professionals.

Bidentate phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their ability to chelate to a metal center, forming a stable ring, imparts unique steric and electronic properties to the resulting complex, which can be finely tuned to achieve remarkable catalytic activity and selectivity. This guide provides a comprehensive overview of the fundamental aspects of bidentate phosphine coordination chemistry, including synthetic methodologies, structural characteristics, and their application in pivotal catalytic reactions.

Synthesis of Common Bidentate Phosphine Ligands

The synthesis of bidentate phosphine ligands typically involves the reaction of a dihalide with a metal phosphide. Below are detailed experimental protocols for the synthesis of four widely used bidentate phosphine ligands: 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Experimental Protocol: Synthesis of this compound (dppe)

This procedure is adapted from the alkylation of sodium diphenylphosphide.[1][2]

Materials:

-

Triphenylphosphine (B44618) (P(C₆H₅)₃)

-

Sodium metal

-

1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl)

-

Anhydrous liquid ammonia (B1221849)

-

Anhydrous diethyl ether

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous liquid ammonia (approx. 250 mL).

-

Carefully add small, freshly cut pieces of sodium metal (2.0 eq.) to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

-

Slowly add triphenylphosphine (1.0 eq.) to the sodium-ammonia solution. The blue color will discharge. Continue adding triphenylphosphine until the color is gone, then add the remaining portion.

-

After the reaction mixture has stirred for 1 hour, slowly add 1,2-dichloroethane (0.5 eq.) dissolved in anhydrous diethyl ether.

-

Allow the ammonia to evaporate overnight under a slow stream of nitrogen.

-

The remaining solid is then treated with deoxygenated water to dissolve the sodium chloride.

-

The crude dppe is collected by filtration, washed with deoxygenated water, and then recrystallized from a suitable solvent such as ethanol (B145695) or a toluene/ethanol mixture to yield a white crystalline solid.

Experimental Protocol: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp)

This protocol describes the synthesis via the reaction of lithium diphenylphosphide with 1,3-dibromopropane (B121459) under an inert atmosphere.[3]

Materials:

-

Diphenylphosphine (B32561) (Ph₂PH)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,3-Dibromopropane (Br(CH₂)₃Br)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethanol or methanol (B129727) for recrystallization

Procedure:

-

Set up a Schlenk flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen) and add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath and slowly add diphenylphosphine (2.0 equivalents).

-

Add n-butyllithium (2.0 equivalents) dropwise to the solution. A deep reddish-orange color will indicate the formation of lithium diphenylphosphide (Ph₂PLi).

-

Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow and careful addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from hot ethanol or methanol to obtain dppp (B1165662) as a white crystalline solid.

Experimental Protocol: Synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf)

This method involves the reaction of 1,1'-dilithioferrocene with chlorodiphenylphosphine.[4]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

TMEDA (N,N,N',N'-tetramethylethylenediamine)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous diethyl ether

-

Hexane

Procedure:

-

To a stirred solution of ferrocene (1.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add n-butyllithium (2.2 eq.) and TMEDA (2.2 eq.).

-

The reaction mixture is refluxed for 6 hours.

-

The resulting orange solution of 1,1'-dilithioferrocene-TMEDA complex is cooled to -78 °C.

-

Chlorodiphenylphosphine (2.2 eq.) is added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting orange solid is recrystallized from ethanol to afford dppf.

Experimental Protocol: Synthesis of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

This procedure involves the acid-catalyzed condensation of bis(2-diphenylphosphinophenyl) ether with acetone.[5]

Materials:

-

bis(2-diphenylphosphinophenyl) ether

-

Acetone

-

Toluene

-

Trifluoromethanesulfonic acid

Procedure:

-

Under an argon atmosphere, charge a reaction vessel with bis(2-diphenylphosphinophenyl) ether (1.0 eq.), toluene, and acetone.

-

Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to 150 °C and maintain for 16 hours.

-

After cooling to room temperature, the mixture is worked up by extraction.

-

The crude product is then dried and recrystallized to yield Xantphos.

Coordination Modes of Bidentate Phosphine Ligands

Bidentate phosphine ligands can coordinate to a metal center in several ways, with the most common being chelation. The flexibility of the backbone connecting the two phosphorus atoms plays a crucial role in determining the coordination geometry.

-

Chelating: The ligand binds to a single metal center through both phosphorus atoms, forming a stable ring. The size of this ring depends on the length of the ligand backbone.

-

Bridging: The ligand bridges two different metal centers, with each phosphorus atom coordinating to a separate metal.

-

Monodentate: Only one of the phosphorus atoms coordinates to the metal center, leaving the other uncoordinated. This is less common for simple bidentate phosphines but can occur in certain circumstances.

The "natural bite angle" is a key parameter used to describe the preferred chelation angle of a bidentate ligand, determined by its backbone.[6] This angle significantly influences the geometry of the metal complex and, consequently, its catalytic properties.[6]

References

An In-depth Technical Guide to the Electronic and Steric Effects of the dppe Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane (dppe) is a premier chelating phosphine (B1218219) ligand that has found extensive application in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of two diphenylphosphino groups linked by a flexible ethylene (B1197577) bridge, allow for the fine-tuning of the reactivity and selectivity of metal centers. This technical guide provides a comprehensive overview of the electronic and steric effects of the dppe ligand, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key catalytic cycles. Dppe's ability to form stable chelate rings with a natural bite angle of approximately 86° makes it a versatile ligand for a wide range of transition metals.[1][2] Its applications are particularly prominent in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the construction of complex molecular architectures found in many pharmaceutical compounds.

Quantitative Data Summary

The electronic and steric properties of dppe can be quantified to predict its behavior in coordination and catalytic applications.

Table 1: Steric and Electronic Parameters of dppe

| Parameter | Value | Method of Determination | Reference |

| Cone Angle (θ) | 125° | X-ray Crystallography | [3] |

| Natural Bite Angle | 86° | X-ray Crystallography | [1][2] |

| Tolman Electronic Parameter (TEP) surrogate (ν(CO) in Pd(dppe)(CO)₂) | Not directly measured using Ni(CO)₃L system | Computational (DFT) | [4] |

Note: The standard Tolman Electronic Parameter (TEP) is determined for monodentate phosphines using a Ni(CO)₃L complex and measuring the A₁ C-O stretching frequency by IR spectroscopy.[5] For bidentate ligands like dppe, this method is not directly applicable. However, computational studies on other metal-carbonyl complexes, such as those of palladium, provide a means to compare the net donor strength of diphosphines to the Tolman scale.[4] The cone angle for bidentate ligands is an averaged value that also considers the bite angle.

Table 2: Selected Bond Lengths and Angles from a Representative Palladium-dppe Complex (Pd(dppe)Cl₂)

| Parameter | Value |

| Pd-P Bond Length | ~2.24 Å |

| Pd-Cl Bond Length | ~2.35 Å |

| P-Pd-P Bite Angle | ~85° |

| Cl-Pd-Cl Angle | ~92° |

Note: These values are approximate and can vary slightly depending on the crystal packing and the specific crystalline form.

Key Experimental Protocols

Synthesis of this compound (dppe)

Principle: The most common synthesis of dppe involves the nucleophilic substitution of a dihaloethane with sodium diphenylphosphide. The sodium diphenylphosphide is typically generated in situ from the reaction of triphenylphosphine (B44618) with sodium metal in liquid ammonia (B1221849).

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Sodium metal (Na)

-

1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl)

-

Liquid ammonia (NH₃)

-

Diethyl ether (anhydrous)

-

Deoxygenated water

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂):

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), condense approximately 250 mL of liquid ammonia into the flask.

-

Add small, freshly cut pieces of sodium metal (2 equivalents) to the stirring liquid ammonia. The formation of a deep blue solution indicates the dissolution of sodium.

-

Slowly add a solution of triphenylphosphine (1 equivalent) in anhydrous diethyl ether through the dropping funnel. The blue color will gradually be replaced by a yellow to orange-red color, indicating the formation of NaPPh₂.

-

-

Synthesis of dppe:

-

To the solution of NaPPh₂ in liquid ammonia, slowly add a solution of 1,2-dichloroethane (0.5 equivalents) in anhydrous diethyl ether.

-

The reaction is typically rapid, and the color of the solution will fade, accompanied by the precipitation of sodium chloride (NaCl).

-

After the addition is complete, allow the ammonia to evaporate overnight under a stream of inert gas.

-

-

Work-up and Purification:

-

To the remaining residue, carefully add deoxygenated water to dissolve the NaCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude dppe as a white solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a mixture of toluene (B28343) and hexane) to obtain pure dppe.

-

Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and melting point determination (m.p. 140-142 °C).[1]

Characterization of dppe and its Metal Complexes

¹H and ³¹P NMR Spectroscopy

Principle: NMR spectroscopy is a powerful tool for characterizing the structure and purity of dppe and its metal complexes. ³¹P NMR is particularly informative for phosphine ligands, as the chemical shift and coupling constants are sensitive to the coordination environment of the phosphorus atoms.

Sample Preparation:

-

Dissolve 5-10 mg of the dppe ligand or its metal complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).

-

For air-sensitive samples, prepare the NMR tube in a glovebox or using Schlenk line techniques.

¹H NMR Parameters (Typical):

-

Solvent: CDCl₃

-

Expected Chemical Shifts for free dppe:

-

Phenyl protons (C₆H₅): Multiplet in the range of 7.2-7.5 ppm.

-

Methylene protons (-CH₂-CH₂-): A multiplet around 2.1-2.3 ppm.

-

³¹P{¹H} NMR Parameters (Typical):

-

Solvent: CDCl₃

-

Reference: 85% H₃PO₄ (external standard, δ = 0 ppm).

-

Expected Chemical Shift for free dppe: A sharp singlet around -13 ppm.

-

Coordination Shift: Upon coordination to a metal center, the ³¹P chemical shift will typically move downfield. The magnitude of this "coordination shift" provides information about the electronic environment of the phosphorus atom. For example, in [Pd(dppe)Cl₂], the ³¹P signal appears as a singlet around 60 ppm.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of metal-dppe complexes.

Methodology:

-

Crystal Growth: Grow single crystals of the metal-dppe complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data is typically collected at low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (metal and phosphorus).

-

Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model.

-

The quality of the final structure is assessed by parameters such as R-factors (R1, wR2) and the goodness-of-fit (GooF).

-

Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal-dppe complexes. It provides information on the oxidation and reduction potentials, the reversibility of redox processes, and the stability of different oxidation states.

Experimental Setup:

-

Potentiostat: An instrument to control the applied potential and measure the resulting current.

-

Electrochemical Cell: A three-electrode cell containing:

-

Working Electrode: Typically a glassy carbon, platinum, or gold electrode.

-

Reference Electrode: A stable electrode with a known potential, such as a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter (or Auxiliary) Electrode: A platinum wire or graphite (B72142) rod to complete the circuit.

-

-

Solution: A solution of the metal-dppe complex (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the experiment.

Procedure:

-

Assemble the three-electrode cell with the deoxygenated solution of the complex.

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram by sweeping the potential and recording the current response.

-

Analyze the resulting voltammogram to determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa, ipc). The half-wave potential (E₁/₂) can be calculated for reversible processes as (Epa + Epc)/2.

Role in Catalysis: Signaling Pathways and Mechanistic Workflows

The electronic and steric properties of the dppe ligand play a crucial role in determining the efficiency and selectivity of various catalytic reactions. Its ability to form a stable chelate ring influences the coordination geometry and stability of catalytic intermediates.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Dppe is an effective ligand for this transformation. The generally accepted catalytic cycle is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2-Bis(diphenylphosphino)ethane (dppe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is an organophosphorus compound that functions as a highly effective bidentate ligand in coordination chemistry and catalysis.[1][2] Its structure features two diphenylphosphino groups connected by an ethylene (B1197577) bridge, which allows it to chelate with transition metals to form stable five-membered rings.[3] This chelating property makes dppe an essential component in a wide array of catalytic processes, including cross-coupling reactions and asymmetric synthesis, where it enhances the stability, reactivity, and selectivity of metal catalysts.[1] The compound is a white, air-stable solid that is soluble in many organic solvents.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental settings, ensuring proper handling and reaction setup.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₄P₂ | [1][3][4][5][6][7][8] |

| Molecular Weight | 398.42 g/mol | [2][3][4][6] |

| CAS Number | 1663-45-2 | [1][2][5][6][7] |

| Appearance | White to off-white solid/crystal powder | [1][2][3][5] |

| Melting Point | 137–142 °C | [2][3][9] |

| Solubility | Soluble in organic solvents like acetone, methanol, THF, chloroform, and dichloromethane; Insoluble in water. | [3][6][9] |

Synthesis and Handling

Experimental Protocol: Synthesis

The traditional and common synthesis of dppe involves the Sₙ2 reaction between an alkali metal diphenylphosphide and a 1,2-dihaloethane.[3] A general protocol is outlined below.

Objective: To synthesize this compound (dppe).

Materials:

-

Sodium diphenylphosphide (NaP(C₆H₅)₂) or Lithium diphenylphosphide (Ph₂PLi)

-

1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) or 1,2-dibromoethane

-

Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

-

Standard Schlenk line apparatus

-

Inert gas (Nitrogen or Argon)

Methodology:

-

All glassware must be thoroughly dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine.[3]

-

Prepare a solution or suspension of the alkali metal diphenylphosphide (e.g., NaP(C₆H₅)₂) in an anhydrous solvent within a Schlenk flask.

-

Slowly add 1,2-dichloroethane to the diphenylphosphide solution at a controlled temperature. The reaction is as follows: 2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl.[4]

-

After the addition is complete, the reaction mixture is typically stirred for several hours to ensure completion.

-

Upon completion, the reaction is quenched, and the resulting sodium chloride byproduct is removed via filtration.

-

The dppe product is then isolated from the filtrate, often through crystallization, and washed to achieve high purity.

Handling and Storage

While dppe is air-stable as a solid, its solutions are susceptible to oxidation.[3] Therefore, for sensitive catalytic applications, it is recommended to handle solutions of dppe under an inert atmosphere.[3] It is classified as a combustible solid and may cause respiratory irritation, necessitating the use of appropriate personal protective equipment.[3]

Core Applications in Catalysis

dppe is a cornerstone ligand in homogeneous catalysis, primarily due to its strong σ-donor properties and flexible conformation, which stabilize various transition metal complexes.[3]

Key Catalytic Reactions:

-

Cross-Coupling Reactions: It is extensively used in palladium- and nickel-mediated reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings for forming C-C and C-N bonds.[3]

-

Allylic Alkylations: dppe is a ligand of choice in metal-catalyzed allylic alkylation and decarboxylation of allylic esters.[6][9]

-

Other Reactions: Its applications extend to cycloaddition reactions, carbonylation reactions, and the synthesis of 1,3-dienes.[6][9]

The fundamental role of dppe in forming stable complexes is its ability to act as a bidentate chelating ligand. This process is visualized below.

Caption: Chelation of a metal center by the bidentate dppe ligand.

The synthesis workflow, as described in the protocol, can be visualized to clarify the sequence of operations required to produce high-purity dppe.

Caption: General experimental workflow for the synthesis of dppe.

Conclusion

This compound is an indispensable ligand in modern chemistry. Its robust chelating ability provides exceptional stability to transition metal catalysts, making it a versatile tool for synthesizing complex molecules in academic research, materials science, and pharmaceutical development.[1] A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [Dppe] [commonorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. wasteless.bio [wasteless.bio]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1663-45-2 [chemicalbook.com]

The Chelating Properties of 1,2-Bis(diphenylphosphino)ethane (dppe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(diphenylphosphino)ethane, commonly abbreviated as dppe, is a cornerstone bidentate phosphine (B1218219) ligand in the fields of coordination chemistry, catalysis, and materials science. Its prevalence stems from its ability to form highly stable five-membered chelate rings with a wide array of transition metals. This guide provides an in-depth technical overview of the chelating properties of dppe, focusing on its coordination behavior, the thermodynamic principles governing its stability, and the key experimental protocols used for the characterization of its metal complexes. Quantitative structural and spectroscopic data are summarized, and logical workflows are visualized to offer a comprehensive resource for professionals in chemical research and development.

Introduction to dppe

This compound (dppe) is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂.[1][2] It is a white, air-stable solid that is soluble in many common organic solvents.[2][3] The ligand features two diphenylphosphino groups connected by a flexible ethylene (B1197577) bridge. This structure is fundamental to its function, enabling the two phosphorus atoms to act as strong σ-donors and coordinate simultaneously to a single metal center in a chelating fashion.[3] This bidentate coordination is the dominant binding mode, leading to the formation of a thermodynamically stable five-membered M-P-C-C-P ring.[3]

Table 1: General Properties of dppe

| Property | Value | Reference(s) |

| IUPAC Name | (Ethane-1,2-diyl)bis(diphenylphosphane) | [2] |

| Molecular Formula | C₂₆H₂₄P₂ | [1][2] |

| Molar Mass | 398.42 g/mol | [2][4] |

| Appearance | White solid | [2][4] |

| Melting Point | 140-142 °C | [1][2][4] |

| Natural Bite Angle | ~86° | [2] |

Coordination Chemistry and the Chelate Effect

The chelating nature of dppe is its most significant chemical property. While it can occasionally act as a monodentate or a bridging ligand, it almost invariably chelates to metal centers.[1][2][5]

The Chelate Effect

The enhanced stability of a complex containing a chelating ligand, like dppe, compared to a complex with analogous monodentate ligands is known as the chelate effect. This phenomenon is primarily driven by a favorable entropy change.

Consider the reaction of a metal ion M with two monodentate phosphine ligands (L) versus one bidentate dppe ligand:

-

Monodentate: M + 2L ⇌ ML₂

-

Bidentate (dppe): M + dppe ⇌ M(dppe)

In the monodentate reaction, three particles (one metal ion, two ligands) form one particle (the complex), resulting in a significant decrease in translational entropy. In the bidentate reaction, two particles form one, leading to a smaller, more favorable entropy change.[6] This entropic advantage is a major driving force for the formation of stable dppe complexes.[7]

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound [Dppe] [commonorganicchemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. communities.springernature.com [communities.springernature.com]

Stability of 1,2-Bis(diphenylphosphino)ethane (dppe) in Air and Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane, commonly known as dppe, is a ubiquitous bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Its efficacy in a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations, is well-documented. Despite its widespread use, a comprehensive understanding of its stability under various common laboratory conditions is crucial for ensuring reproducibility, optimizing reaction outcomes, and maintaining the integrity of dppe-containing catalytic systems. This technical guide provides an in-depth analysis of the stability of dppe in the solid state when exposed to air and in various organic solvents, drawing upon available scientific literature.

Stability in Air

Dppe is a white solid that is generally considered to be air-stable for storage purposes under ambient conditions. However, like most tertiary phosphines, it is susceptible to oxidation, particularly over extended periods or at elevated temperatures. The primary degradation pathway in the presence of atmospheric oxygen is the oxidation of the phosphorus(III) centers to phosphorus(V), yielding dppe monoxide (dppeO) and dppe dioxide (dppeO2).

Key Observations:

-

Solid-State Oxidation: While solid dppe is relatively stable, slow oxidation can occur over time, especially if the material is not stored in a tightly sealed container under an inert atmosphere.

-

Formation of Oxides: The oxidation process is not always selective, often leading to a mixture of the starting dppe, dppeO, and dppeO2[1]. This can complicate its use in sensitive catalytic reactions where the presence of phosphine oxides can be detrimental.

Stability in Solution

The stability of dppe is significantly influenced by the solvent in which it is dissolved. In solution, the rate of oxidation is generally faster than in the solid state due to increased molecular mobility and contact with dissolved oxygen.

Oxidation in Common Organic Solvents

The oxidation of dppe in solution is a critical consideration for its application in homogeneous catalysis. The process can be monitored effectively using ³¹P NMR spectroscopy, which allows for the quantification of dppe and its oxidized derivatives.

General Oxidation Pathway:

The oxidation of dppe proceeds sequentially, first to the monoxide and then to the dioxide.

Quantitative Analysis by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of dppe and its oxidation products due to the high natural abundance and sensitivity of the ³¹P nucleus. The chemical shifts are distinct for dppe, dppeO, and dppeO2, allowing for their simultaneous detection and quantification.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| dppe | CDCl₃ | ~ -13 to -16 |

| dppe Monoxide (dppeO) | CDCl₃ | Not explicitly found in searches |

| dppe Dioxide (dppeO2) | CDCl₃ | ~ 29.8 |

| dppe | THF | Not explicitly found in searches |

| dppe | Methanol | Not explicitly found in searches |

| dppe | Dichloromethane | ~ -13 |

Note: The exact chemical shifts can vary slightly depending on the concentration, temperature, and purity of the solvent. The values presented are approximate and based on available literature.

Experimental Protocols

Protocol for Monitoring dppe Oxidation in Solution by ³¹P NMR

This protocol outlines a general procedure for studying the kinetics of dppe oxidation in a given solvent.

Materials:

-

This compound (dppe)

-

Deuterated solvent of choice (e.g., CDCl₃, THF-d₈, CD₃OD, CD₂Cl₂)

-

NMR tubes

-

Internal standard (optional, e.g., triphenyl phosphate)

Procedure:

-

Prepare a stock solution of dppe of a known concentration in the desired deuterated solvent under an inert atmosphere (e.g., in a glovebox).

-

If using an internal standard, add a known amount to the stock solution.

-

Transfer an aliquot of the solution to an NMR tube and seal it.

-

Acquire an initial ³¹P NMR spectrum (t=0).

-

Expose the solution to air by opening the NMR tube or by bubbling air through the solution for a controlled period.

-

Acquire ³¹P NMR spectra at regular time intervals.

-

Integrate the signals corresponding to dppe and its oxidation products.

-

Calculate the relative concentrations of each species over time to determine the rate of oxidation.

Factors Influencing Stability

Several factors can influence the rate of dppe degradation in both solid and solution states.

-

Oxygen Concentration: Higher concentrations of oxygen will lead to faster oxidation.

-

Temperature: Increased temperature generally accelerates the rate of oxidation.

-

Light: While not extensively studied for dppe, photochemical degradation pathways can exist for phosphine ligands. It is advisable to store dppe and its solutions protected from light.

-

Solvent: The nature of the solvent can affect the rate of oxidation. Polar solvents may facilitate oxidation to a greater extent than non-polar solvents.

-

Presence of Metal Ions: Trace metal impurities can potentially catalyze the oxidation of phosphines.

Stability in Acidic and Basic Media

The stability of dppe in the presence of strong acids and bases is not well-documented in the available literature. However, general chemical principles suggest the following:

-

Acidic Conditions: The phosphorus atoms in dppe possess lone pairs of electrons and can be protonated by strong acids to form phosphonium (B103445) salts. This reaction would alter the ligand's electronic properties and coordination ability.

-

Basic Conditions: Dppe is generally expected to be stable in the presence of common organic and inorganic bases. However, very strong bases, such as organolithium reagents, can deprotonate the methylene (B1212753) bridge or cleave the P-C bonds under certain conditions.

Analytical Methods for Stability Assessment

Besides ³¹P NMR, other analytical techniques can be employed to assess the stability of dppe.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for separating and quantifying dppe and its oxidation products. A robust HPLC method is particularly important for quality control of dppe raw material and for monitoring its degradation in reaction mixtures.

Considerations for HPLC Method Development:

-

Column: Reversed-phase columns (e.g., C18) are commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The use of a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in the mobile phase can help prevent on-column oxidation of dppe[1][2][3].

-

Detector: A UV detector is suitable for the analysis of dppe and its derivatives due to the presence of phenyl groups.

Recommendations for Handling and Storage

To ensure the longevity and purity of dppe, the following handling and storage procedures are recommended:

-

Storage: Store solid dppe in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

-

Handling: When preparing solutions, use deoxygenated solvents and handle the compound under an inert atmosphere to the extent possible, especially for applications sensitive to phosphine oxides.

-

Quality Control: Periodically check the purity of dppe, particularly if it has been stored for an extended period, using techniques like ³¹P NMR or HPLC.

Conclusion

This compound is a foundational ligand in modern chemistry. While it exhibits reasonable stability in the solid state, it is prone to oxidation in solution, a process that is influenced by solvent, temperature, and the presence of oxygen. Understanding the stability profile of dppe and employing appropriate handling, storage, and analytical monitoring techniques are paramount for its successful and reproducible application in research, development, and manufacturing. The use of ³¹P NMR spectroscopy provides a direct and quantitative method for assessing the integrity of dppe and its solutions, while HPLC offers a robust tool for quality control. Further systematic studies on the kinetics of dppe degradation in various solvents and under different conditions would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of dppe in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane (dppe) is a widely utilized chelating diphosphine ligand in the field of palladium-catalyzed cross-coupling reactions. Its bidentate nature and steric/electronic properties contribute to the stability and catalytic activity of the palladium center, making it a versatile ligand for various carbon-carbon bond-forming transformations. These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes, experimental protocols, and supporting data for the use of dppe in these key cross-coupling reactions.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. The dppe ligand plays a crucial role in stabilizing these intermediates and influencing the rates of the key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes, involving the reaction of an organoboron compound with an organohalide. The use of a palladium catalyst, such as one bearing the dppe ligand, is crucial for this transformation.

Quantitative Data

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1), dppe (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 1 | >95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | [Pd(dppe)Br₂] (1) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | [Pd(dppe)Br₂] (1) | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |

| 4 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1), dppe (2.2) | K₃PO₄ | Toluene | 100 | 24 | 75 |

Experimental Protocol: Synthesis of 4-Acetylbiphenyl

Materials:

-

4-Bromoacetophenone (1.0 mmol, 199 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

-

This compound (dppe, 0.04 mmol, 15.9 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a dried Schlenk flask containing a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, palladium(II) acetate, dppe, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-acetylbiphenyl.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.

Quantitative Data

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | PdCl₂(dppe) (1) | Et₃N | DMF | 100 | 24 | 90 |

| 2 | 4-Bromotoluene | Methyl acrylate | Pd(OAc)₂ (2), dppe (4) | NaOAc | DMF | 120 | 12 | 85 |